1-(4-(4-(1H-imidazol-1-yl)-6-morpholino-1,3,5-triazin-2-yl)piperazin-1-yl)-2,2-dimethylpropan-1-one
Description
The compound 1-(4-(4-(1H-imidazol-1-yl)-6-morpholino-1,3,5-triazin-2-yl)piperazin-1-yl)-2,2-dimethylpropan-1-one features a 1,3,5-triazine core substituted with a morpholino group at position 6 and a 1H-imidazol-1-yl group at position 3. A piperazine linker connects the triazine moiety to a bulky 2,2-dimethylpropan-1-one group. The morpholino and imidazole groups enhance solubility and binding affinity, while the piperazine linker provides conformational flexibility for target engagement.
Properties
IUPAC Name |
1-[4-(4-imidazol-1-yl-6-morpholin-4-yl-1,3,5-triazin-2-yl)piperazin-1-yl]-2,2-dimethylpropan-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H28N8O2/c1-19(2,3)15(28)24-6-8-25(9-7-24)16-21-17(26-10-12-29-13-11-26)23-18(22-16)27-5-4-20-14-27/h4-5,14H,6-13H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MEIOKWJYQMKMGX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(=O)N1CCN(CC1)C2=NC(=NC(=N2)N3C=CN=C3)N4CCOCC4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H28N8O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 1-(4-(4-(1H-imidazol-1-yl)-6-morpholino-1,3,5-triazin-2-yl)piperazin-1-yl)-2,2-dimethylpropan-1-one is a complex organic molecule with significant potential in medicinal chemistry, particularly as an anticancer agent. This article reviews its biological activity, focusing on its inhibitory effects on specific kinases and cellular pathways involved in cancer progression.
Structural Overview
The compound features several pharmacologically relevant moieties:
- Piperazine core : Known for its role in drug design due to its ability to form hydrogen bonds and interact with various biological targets.
- Triazine ring : Associated with anticancer activity by interfering with cellular signaling.
- Imidazole and morpholino groups : These heterocycles enhance the compound's bioactivity and selectivity towards specific targets.
Kinase Inhibition
Research indicates that this compound may act as an inhibitor of Bruton's tyrosine kinase (BTK), which plays a crucial role in various cancers and autoimmune diseases. Studies have reported moderate inhibitory activity against BTK, suggesting its potential as a lead compound for further development in cancer therapies.
Interaction with Cellular Pathways
The compound's structural elements suggest that it may interact with critical pathways such as:
- Phosphoinositide 3-kinase (PI3K) pathway
- Mammalian target of rapamycin (mTOR) pathway
These pathways are vital in regulating cell growth and proliferation, making them significant targets in cancer treatment.
Case Studies and Research Findings
Several studies have explored the biological activity of similar compounds, providing insights into the potential efficacy of this compound:
The proposed mechanism of action involves:
- Binding to BTK : The compound likely binds to the active site of BTK, inhibiting its function and thus preventing downstream signaling that promotes tumor growth.
- Interference with PI3K/mTOR pathways : By modulating these pathways, the compound may induce apoptosis in cancer cells.
Synthesis and Structural Modifications
The synthesis of this compound typically involves multi-step organic synthesis techniques. Structural modifications can enhance its biological properties:
- Introducing electron-donating groups can increase binding affinity.
- Altering substituents on the piperazine or triazine rings can optimize pharmacokinetic properties.
Comparison with Similar Compounds
Key Observations :
Key Observations :
- The target’s molecular weight (calculated*) is intermediate between A325005 and Compound 51 , suggesting balanced solubility and membrane permeability.
- The imidazole group may confer antimicrobial activity akin to nitroimidazole derivatives, though nitro groups are critical for antimycobacterial efficacy .
- The bulky 2,2-dimethylpropan-1-one group in the target compound could enhance metabolic stability compared to smaller substituents in analogs .
Methodological Considerations for Similarity Analysis
Structural similarity assessments (e.g., Tanimoto coefficients, pharmacophore mapping) highlight the importance of the triazine-imidazole-morpholino motif in virtual screening . While Compound 51 and the target share this core, divergent substituents (e.g., hexanoic acid vs. dimethylpropanone) significantly alter target specificity and pharmacokinetics .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
